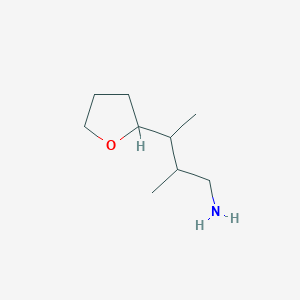

![molecular formula C15H13N7O3 B2720567 ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate CAS No. 1170506-19-0](/img/structure/B2720567.png)

ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

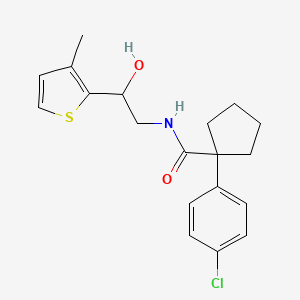

“Ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate” is a compound with the molecular formula C15H13N7O3. It is a derivative of pyrazolo[3,4-d]pyrimidine , a family of compounds known for their biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its IUPAC name, includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications

Novel Synthesis Methods

The compound under discussion has been central to research exploring novel synthesis pathways for nitrogen-bridged purine-like C-nucleosides, indicating its potential in the development of new nucleoside analogs with possible therapeutic applications. The synthesis involves coupling ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with various aminomethyl- and hydrazino-azines, demonstrating the compound's versatility in chemical reactions (Khadem, Kawai, & Swartz, 1989).

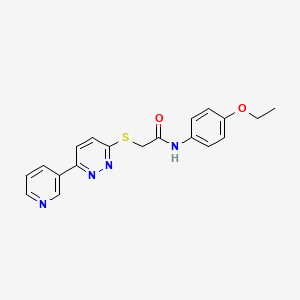

Antimicrobial Properties

Research into quinazolines, closely related to the chemical structure , has revealed potential antimicrobial properties. Specifically, new quinazoline compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown promising antibacterial and antifungal activities, which might suggest similar applications for the compound of interest in combating microbial infections (Desai, Shihora, & Moradia, 2007).

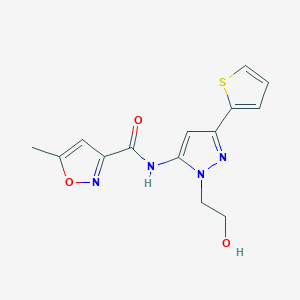

Supramolecular Chemistry

In the realm of supramolecular chemistry, related compounds such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been studied for their ability to form hydrogen-bonded supramolecular structures. These findings highlight the potential of such chemicals in creating novel materials and understanding hydrogen bonding's role in molecular assembly (Portilla et al., 2007).

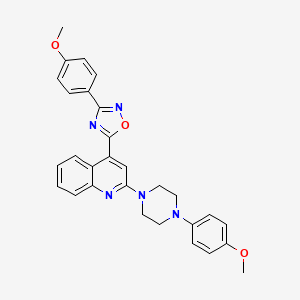

Enzymatic Activity Enhancement

Furthermore, derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests the compound's framework might be conducive to the development of new pharmacological agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, structure, reactivity, mechanism of action, and biological activities. Given the interest in pyrazolo[3,4-d]pyrimidine derivatives, this compound could potentially have significant applications in medicinal chemistry .

properties

IUPAC Name |

ethyl 4-[(2-oxo-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3/c1-2-25-13(24)8-3-5-9(6-4-8)17-14-20-21-15-18-11-10(7-16-19-11)12(23)22(14)15/h3-7H,2H2,1H3,(H,17,20)(H2,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLORFSDEPBWRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NNC3=NC4=C(C=NN4)C(=O)N32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)

![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)

![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)